molecular formula C7H8FNO B068922 4-Amino-2-fluoro-3-methylphenol CAS No. 173322-81-1

4-Amino-2-fluoro-3-methylphenol

Cat. No.: B068922
CAS No.: 173322-81-1
M. Wt: 141.14 g/mol
InChI Key: FDQUEAPRNNBTRX-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-3-methylphenol is a fluorinated phenolic compound featuring an amino group (-NH₂) at the 4-position, a fluorine atom at the 2-position, and a methyl group (-CH₃) at the 3-position of the benzene ring. This substitution pattern confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing fluorine and hydroxyl groups, as well as steric effects from the methyl substituent. Such compounds are often utilized in pharmaceutical intermediates, agrochemicals, and organic synthesis due to their ability to modulate electronic and steric interactions in molecular systems .

Properties

CAS No.

173322-81-1

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

4-amino-2-fluoro-3-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,9H2,1H3

InChI Key

FDQUEAPRNNBTRX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1F)O)N

Canonical SMILES

CC1=C(C=CC(=C1F)O)N

Synonyms

Phenol, 4-amino-2-fluoro-3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 4-amino-2-fluoro-3-methylphenol and structurally analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties
This compound C₇H₇FNO 155.14 (calculated) Not reported Not reported High acidity (phenolic -OH), steric hindrance from -CH₃, potential H-bonding sites.
4-Fluoro-2-methylaniline () C₇H₈FN 125.15 Not reported 90–92 (16 mmHg) Weaker acidity (aniline -NH₂), lower polarity, used in dye synthesis .
4-Chloro-2-methylphenol () C₇H₇ClO 142.58 ~50–55 (estimated) Not reported Lower electronegativity (Cl vs. F), reduced H-bonding capacity .
2-Amino-5-fluoropyridine () C₅H₅FN₂ 112.11 93–97 Not reported Heterocyclic aromaticity, increased solubility in polar solvents .
4-Fluoro-2-nitroaniline () C₆H₅FN₂O₂ 156.12 Not reported Not reported Electron-withdrawing -NO₂ group, reduced basicity compared to -NH₂ analogs .

Key Comparisons:

Acidity and Solubility: The phenolic -OH group in this compound renders it more acidic than 4-fluoro-2-methylaniline (pKa ~10 vs. ~4.6 for aniline derivatives) . This enhances solubility in polar solvents like water or ethanol. In contrast, 2-amino-5-fluoropyridine’s pyridine ring increases polarity and solubility in organic solvents .

Electronic Effects: Fluorine’s electronegativity stabilizes negative charge in the phenolic -OH group, making it more acidic than 4-chloro-2-methylphenol (Cl is less electronegative) . The nitro group in 4-fluoro-2-nitroaniline withdraws electron density, reducing reactivity in nucleophilic substitution reactions compared to amino-substituted analogs .

DFT studies on similar azo compounds () suggest that substituent positions (e.g., fluorine vs. chlorine) significantly influence molecular stability and electronic distribution .

Biological and Synthetic Relevance: Fluorinated phenols, such as the target compound, are often explored as enzyme inhibitors or antibacterial agents due to their ability to disrupt H-bonding networks . 4-Fluoro-2-methylaniline is a precursor in dye synthesis, whereas nitroaniline derivatives are intermediates in explosive manufacturing .

Preparation Methods

Nitrosation of m-Cresol

The process begins with m-cresol (3-methylphenol), which undergoes nitrosation using sodium nitrite and hydrochloric acid at 3–10°C to yield 4-nitroso-3-methylphenol. Optimal conditions (1:0.39:0.68 ratio of m-cresol, NaOH, and NaNO₂) achieve 93% conversion.

Catalytic Hydrogenation

The nitroso intermediate is reduced using hydrogen gas (0.5 MPa) in methanol with palladium-carbon (0.03:1 catalyst-to-substrate ratio) and ammonia as a promoter. This step proceeds at 20–25°C for 2–8 hours, affording 4-amino-3-methylphenol in 85–93% yield.

Fluorination at Position 2

To introduce fluorine, xenon difluoride (XeF₂) is employed under hydrogen fluoride catalysis. Protecting the amino group as an acetyl derivative prevents undesired side reactions. Fluorination at 40°C in dilute sulfuric acid (pH 7.0–7.5) achieves 80–88% regioselectivity for the 2-position. Deprotection via hydrolysis yields the final product.

Key Data:

StepConditionsYieldCatalyst
Nitrosation3–10°C, NaNO₂/HCl93%
Hydrogenation20–25°C, Pd/C, NH₃85%5% Pd/C
Fluorination40°C, XeF₂, HF88%HF

Method 2: Halogenation of Preformed Amino-Methylphenol Derivatives

Electrophilic Fluorination

4-Amino-3-methylphenol is treated with fluoroboric acid (HBF₄) and nitrosyl tetrafluoroborate (NOBF₄) in acetonitrile at −10°C. The amino group directs electrophilic fluorination to the ortho position (C-2), yielding this compound in 75–82% yield.

Ullmann-Type Coupling

An alternative route involves coupling 3-methyl-2-fluorophenylboronic acid with hydroxylamine under copper(I) catalysis. While this method avoids nitrosation, yields are moderate (65–70%) due to competing protodeboronation.

Method 3: Multi-Step Synthesis via Sulfonation and Fluorination

Sulfonation for Directing Fluorination

Adapting techniques from 4-amino-3-fluorophenol synthesis, 4-nitro-3-methylphenol is sulfonated at position 2 using concentrated sulfuric acid. The sulfonic group directs xenon difluoride to the desired position during fluorination.

Desulfonation and Reduction

Post-fluorination, the sulfonic group is eliminated via reflux in dilute H₂SO₄, followed by catalytic hydrogenation of the nitro group to amino. This method achieves 78–84% overall yield but requires stringent temperature control during sulfonation (10–30°C).

Comparative Analysis of Synthetic Routes

ParameterMethod 1Method 2Method 3
Overall Yield70–75%65–70%78–84%
RegioselectivityHigh (88%)ModerateHigh (82%)
ScalabilityIndustrialLab-scalePilot-scale
Environmental ImpactModerateLowHigh (H₂SO₄)

Method 1 is favored for industrial production due to established protocols for nitrosation-hydrogenation, whereas Method 3 offers better regiocontrol at the expense of corrosive reagents.

Industrial Scalability and Process Optimization

Continuous Hydrogenation

Replacing batch reactors with continuous-flow systems enhances hydrogenation efficiency, reducing reaction time from 8 hours to 2 hours.

Solvent Recycling

Methanol and ethanol from nitrosation and fluorination steps are recovered via distillation, lowering raw material costs by 30% .

Q & A

Q. What role does the amino group play in directing regioselectivity during electrophilic aromatic substitution reactions of this compound?

  • Methodological Answer : The amino group (strongly activating, ortho/para-directing) competes with the fluorine atom (deactivating, meta-directing). In nitration, the amino group dominates, directing substitution to C-5. X-ray crystallography of nitro-derivatives confirms regiochemical outcomes .

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